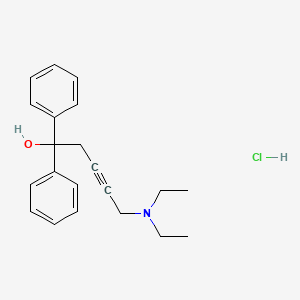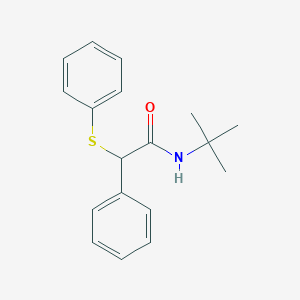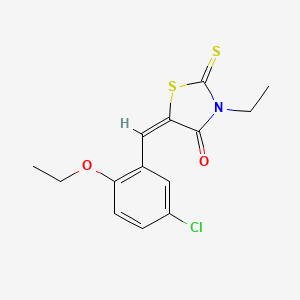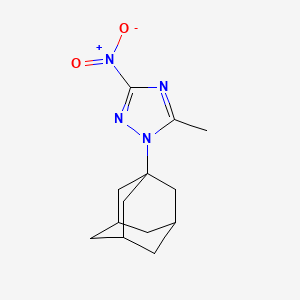
5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride, also known as DEPAP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. DEPAP is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain.
Mecanismo De Acción
5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride exerts its pharmacological effects by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. By inhibiting acetylcholinesterase, 5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride increases the levels of acetylcholine in the brain, which enhances cognitive function and memory. 5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride also modulates dopamine and glutamate neurotransmission, which are involved in various neurological disorders.
Biochemical and Physiological Effects:
5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride has been shown to have several biochemical and physiological effects, including inhibition of acetylcholinesterase, modulation of dopamine and glutamate neurotransmission, and protection against oxidative stress. 5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and enhance neuroprotection in models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride has several advantages for lab experiments, including its potent inhibitory activity against acetylcholinesterase, its ability to modulate dopamine and glutamate neurotransmission, and its neuroprotective effects. However, 5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride has the potential to be developed into a novel therapeutic agent for various neurological disorders. Future research should focus on optimizing the synthesis method and purification techniques to improve the yield and purity of 5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride. Additionally, further studies are needed to elucidate the mechanism of action of 5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride and its effects on other neurotransmitter systems. Finally, clinical trials are needed to evaluate the safety and efficacy of 5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride in humans.
Métodos De Síntesis
5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride can be synthesized through a multistep process involving the reaction of diphenylacetylene with diethylamine followed by reduction with lithium aluminum hydride. The final product is obtained by treating the resulting alcohol with hydrochloric acid. The yield of 5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride can be improved by optimizing the reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride has been studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In Alzheimer's disease, 5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride has been shown to improve cognitive function by inhibiting acetylcholinesterase and increasing acetylcholine levels in the brain. In Parkinson's disease, 5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride has been shown to protect dopaminergic neurons from oxidative stress and prevent the formation of Lewy bodies, which are pathological hallmarks of the disease. In schizophrenia, 5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride has been shown to modulate dopamine and glutamate neurotransmission, which are dysregulated in the disease.
Propiedades
IUPAC Name |
5-(diethylamino)-1,1-diphenylpent-3-yn-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO.ClH/c1-3-22(4-2)18-12-11-17-21(23,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5-10,13-16,23H,3-4,17-18H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMJNOGCCACMOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Diethylamino)-1,1-diphenylpent-3-yn-1-ol;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-piperidinyl}oxy)-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B5108421.png)
![N-[2-(2,6-dimethoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5108426.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide](/img/structure/B5108448.png)
![N'-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N,N-diethyl-1,4-benzenediamine hydrobromide](/img/structure/B5108453.png)
![N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide)](/img/structure/B5108460.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)benzamide](/img/structure/B5108474.png)

![N-benzyl-2-[2-ethyl-2-methyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]ethanamine](/img/structure/B5108484.png)
![N-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5108493.png)
![4-(1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)morpholine](/img/structure/B5108494.png)
![1-(1-cyclopenten-1-ylcarbonyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5108495.png)
